(1R,2S)-2-(3,4-dimethylphenyl)cyclopropan-1-amine (1R,2S)-2-(3,4-dimethylphenyl)cyclopropan-1-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17900042
InChI: InChI=1S/C11H15N/c1-7-3-4-9(5-8(7)2)10-6-11(10)12/h3-5,10-11H,6,12H2,1-2H3/t10-,11+/m0/s1
SMILES:
Molecular Formula: C11H15N
Molecular Weight: 161.24 g/mol

(1R,2S)-2-(3,4-dimethylphenyl)cyclopropan-1-amine

CAS No.:

Cat. No.: VC17900042

Molecular Formula: C11H15N

Molecular Weight: 161.24 g/mol

* For research use only. Not for human or veterinary use.

(1R,2S)-2-(3,4-dimethylphenyl)cyclopropan-1-amine -

Specification

Molecular Formula C11H15N
Molecular Weight 161.24 g/mol
IUPAC Name (1R,2S)-2-(3,4-dimethylphenyl)cyclopropan-1-amine
Standard InChI InChI=1S/C11H15N/c1-7-3-4-9(5-8(7)2)10-6-11(10)12/h3-5,10-11H,6,12H2,1-2H3/t10-,11+/m0/s1
Standard InChI Key KNIOVMIFMGBHCG-WDEREUQCSA-N
Isomeric SMILES CC1=C(C=C(C=C1)[C@@H]2C[C@H]2N)C
Canonical SMILES CC1=C(C=C(C=C1)C2CC2N)C

Introduction

(1R,2S)-2-(3,4-Dimethylphenyl)cyclopropan-1-amine is a chiral organic compound featuring a cyclopropane ring with a 3,4-dimethylphenyl group attached to one of the carbon atoms and an amine group on another. This compound is of interest in various fields, including chemistry and biology, due to its potential applications in drug synthesis and biochemical research.

Synthesis and Chemical Reactions

The synthesis of (1R,2S)-2-(3,4-Dimethylphenyl)cyclopropan-1-amine typically involves asymmetric synthesis methods to achieve the desired stereochemistry. Common chemical reactions include:

  • Oxidation: The amine group can be oxidized to form imines or nitriles using reagents like potassium permanganate.

  • Reduction: The compound can be reduced to form secondary or tertiary amines using hydrogen gas and a metal catalyst.

  • Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Biological and Pharmacological Applications

In biological research, (1R,2S)-2-(3,4-Dimethylphenyl)cyclopropan-1-amine may be studied for its interactions with enzymes or receptors. Its structural features make it a candidate for drug development, particularly in areas where chiral molecules are crucial for binding specificity.

Application AreaPotential Use
Drug SynthesisBuilding block for complex molecules
Biochemical ResearchProbe for enzyme or receptor interactions
MedicinePotential therapeutic agent

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